1-(Benzyloxy)-2-methylbutane-2,3-diol
CAS No.: 123920-43-4
Cat. No.: VC0048633
Molecular Formula: C12H18O3
Molecular Weight: 210.273
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 123920-43-4 | 
|---|---|
| Molecular Formula | C12H18O3 | 
| Molecular Weight | 210.273 | 
| IUPAC Name | 2-methyl-1-phenylmethoxybutane-2,3-diol | 
| Standard InChI | InChI=1S/C12H18O3/c1-10(13)12(2,14)9-15-8-11-6-4-3-5-7-11/h3-7,10,13-14H,8-9H2,1-2H3 | 
| Standard InChI Key | WMQNSBGUSITLQS-UHFFFAOYSA-N | 
| SMILES | CC(C(C)(COCC1=CC=CC=C1)O)O | 
Introduction
Chemical Structure and Physical Properties
Structural Analysis
1-(Benzyloxy)-2-methylbutane-2,3-diol belongs to the class of substituted butanediols with a methyl group at the C-2 position. The presence of the benzyloxy group at C-1 and hydroxyl groups at positions C-2 and C-3 creates a molecule with multiple reaction sites. This compound can be viewed as a protected derivative of 2-methylbutane-1,3-diol, where one hydroxyl group has been converted to a benzyl ether.
Physical Properties
While direct physical property data for 1-(Benzyloxy)-2-methylbutane-2,3-diol is limited in the search results, we can make reasonable estimates based on the properties of related compounds. For comparison, 2-methylbutane-1,3-diol has the following properties:
| Property | 2-methylbutane-1,3-diol Value | Estimated Value for 1-(Benzyloxy)-2-methylbutane-2,3-diol | 
|---|---|---|
| Molecular Formula | C₅H₁₂O₂ | C₁₂H₁₈O₃ | 
| Molecular Weight | 104.148 g/mol | 210.27 g/mol | 
| Density | 0.974 g/cm³ | Higher than parent compound (estimated ~1.1 g/cm³) | 
| Boiling Point | 200°C at 760 mmHg | Higher than parent compound (estimated ~265-275°C) | 
| Flash Point | 102.2°C | Higher than parent compound (estimated ~145-155°C) | 
| Index of Refraction | 1.44 | ~1.52-1.55 (estimated) | 
The addition of the benzyloxy group significantly increases the molecular weight and likely results in higher boiling and flash points compared to the parent diol .
Spectroscopic Characteristics
The spectroscopic profile of 1-(Benzyloxy)-2-methylbutane-2,3-diol would feature distinctive signals in NMR spectroscopy. The ¹H NMR spectrum would show characteristic signals for the benzyl group (aromatic protons at δ 7.2-7.4 ppm, benzylic CH₂ at approximately δ 4.5 ppm), methyl group (at approximately δ 1.0-1.2 ppm), and protons adjacent to oxygen atoms (δ 3.5-4.0 ppm). Similar to techniques used for natural product characterization, advanced 2D NMR techniques would help in confirming the structure .
Synthetic Approaches and Preparation
General Synthetic Routes
The synthesis of 1-(Benzyloxy)-2-methylbutane-2,3-diol would typically involve selective protection of 2-methylbutane-1,3-diol. Several potential synthetic routes can be proposed:
- 
Selective benzylation of 2-methylbutane-1,3-diol at the primary alcohol position 
- 
Reduction of an appropriately protected 2-methylbutane-1,3-diol derivative 
- 
Stereoselective hydroxylation of a suitably functionalized alkene precursor 
Selective Protection Strategies
The selective benzylation of the primary alcohol in 2-methylbutane-1,3-diol could be achieved through controlled reaction conditions. This approach would take advantage of the different reactivity profiles of primary and secondary alcohols.
A potential synthetic scheme might involve:
- 
Treatment of 2-methylbutane-1,3-diol with one equivalent of benzyl bromide 
- 
Use of a suitable base (such as sodium hydride) in an appropriate solvent 
- 
Careful temperature control to favor selective reaction at the less sterically hindered primary alcohol 
Stereochemical Considerations
The synthesis of 1-(Benzyloxy)-2-methylbutane-2,3-diol presents interesting stereochemical challenges due to the presence of two stereogenic centers at C-2 and C-3. This parallels challenges encountered in the synthesis of other stereochemically complex molecules such as those mentioned in the pine sawfly sex pheromone synthesis, where researchers utilized various isomers of 2-methyl-1,3-butane diol as building blocks .
Similar to the approach used by Noyori and colleagues described in search result , the stereoselectivity of reactions involving 2-methylbutane-1,3-diol derivatives could be controlled through the use of specific catalysts and reaction conditions.
Applications and Research Significance
Synthetic Utility
1-(Benzyloxy)-2-methylbutane-2,3-diol has potential applications as a synthetic intermediate in organic synthesis. The benzyloxy group serves as a protecting group that can be selectively removed under appropriate conditions, making this compound valuable in multi-step syntheses requiring orthogonal protection strategies.
The compound could potentially serve as a building block in the synthesis of natural products and pharmaceutically active compounds, similar to how 2-methyl-1,3-butane diol isomers were utilized in the synthesis of pine sawfly sex pheromones .
Industrial Applications
The physical properties of 1-(Benzyloxy)-2-methylbutane-2,3-diol, particularly its estimated high boiling point and flash point, suggest potential applications in specialized industrial contexts where thermal stability is important .
Comparative Analysis with Related Compounds
Structural Comparison with Parent Diol
The addition of the benzyloxy group to 2-methylbutane-1,3-diol creates significant changes in molecular properties:
| Feature | 2-methylbutane-1,3-diol | 1-(Benzyloxy)-2-methylbutane-2,3-diol | 
|---|---|---|
| Molecular Size | Smaller | Larger due to benzyl group | 
| Hydrophobicity | More hydrophilic | More hydrophobic due to benzyl group | 
| Reactivity | Three reactive hydroxyl groups | Two reactive hydroxyl groups, one protected | 
| Conformational Flexibility | More flexible | More constrained due to the bulky benzyl group | 
Functional Group Interplay
The presence of the benzyloxy group adjacent to the tertiary alcohol at C-2 creates interesting electronic effects that could influence reactivity patterns. The benzyl group may provide steric hindrance that affects reactions at neighboring positions, potentially enabling selective transformations.
Relationship to Other Functionalized Diols
1-(Benzyloxy)-2-methylbutane-2,3-diol shares structural similarities with other functionalized diols that have demonstrated utility in organic synthesis. For instance, the protection-deprotection strategies applicable to this compound follow principles similar to those used in complex natural product syntheses, such as the γ-butenolide natural products mentioned in search result .
Analytical Methods for Characterization
Chromatographic Analysis
The characterization of 1-(Benzyloxy)-2-methylbutane-2,3-diol would typically involve chromatographic techniques:
- 
Gas Chromatography (GC) for purity assessment 
- 
High-Performance Liquid Chromatography (HPLC) for isolation and purification 
- 
Thin-Layer Chromatography (TLC) for reaction monitoring 
Similar to the methods described in search result , reversed-phase preparative HPLC using C18 columns would be appropriate for purification of 1-(Benzyloxy)-2-methylbutane-2,3-diol and its derivatives.
Spectroscopic Identification
Comprehensive characterization would include:
- 
¹H and ¹³C NMR spectroscopy 
- 
Infrared spectroscopy to identify hydroxyl and ether functionalities 
- 
Mass spectrometry for molecular weight confirmation 
- 
Advanced 2D NMR techniques (COSY, HSQC, HMBC) for structural confirmation 
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